molecular formula C15H18N4O3S B7058396 Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate

Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B7058396
M. Wt: 334.4 g/mol
InChI Key: QPUXQGALQCTLIJ-UHFFFAOYSA-N
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Description

Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate is a complex organic compound featuring a thiazole ring, a pyridine moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Pyridine Moiety: The pyridine group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Formation of the Amide Linkage: The amide bond is formed by coupling the thiazole derivative with an amino acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the pyridine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities

    Reduction: Alcohol derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The pyridine and thiazole rings can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]propanoate
  • Ethyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate
  • Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]butanoate

Uniqueness

Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate is unique due to its specific combination of functional groups and structural features. The presence of both a pyridine and a thiazole ring in the same molecule provides a distinctive set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-10(12-5-3-4-6-16-12)17-8-13(20)19-15-18-11(9-23-15)7-14(21)22-2/h3-6,9-10,17H,7-8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUXQGALQCTLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCC(=O)NC2=NC(=CS2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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